REACTION_CXSMILES
|
[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([F:13])[CH:4]=1)#[N:2].[N+:14]([O-])([OH:16])=[O:15].S(=O)(=O)(O)O>>[C:1]([C:3]1[C:12]([N+:14]([O-:16])=[O:15])=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([F:13])[CH:4]=1)#[N:2]
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Name
|
|
Quantity
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1.61 g
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Type
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reactant
|
Smiles
|
C(#N)C1=CC(=C(C(=O)OC)C=C1)F
|
Name
|
|
Quantity
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15 mL
|
Type
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reactant
|
Smiles
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[N+](=O)(O)[O-]
|
Name
|
|
Quantity
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4 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
ice water
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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45 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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before cooling to room temperature
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Type
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EXTRACTION
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Details
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the resulting mixture was extracted twice with ethyl acetate
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Type
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WASH
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Details
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The combined organic extracts were washed with saturated sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C(=O)OC)C=C1[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.83 mmol | |
AMOUNT: MASS | 859 mg | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |